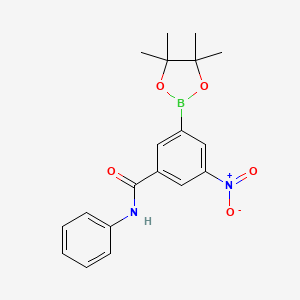

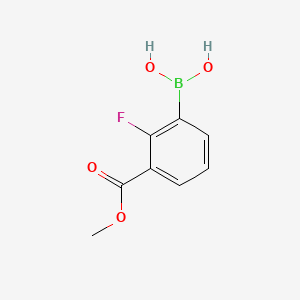

![molecular formula C13H15BrN2O B596168 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one CAS No. 1272755-85-7](/img/structure/B596168.png)

3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecule also contains a bromophenyl group, which is a phenyl ring (a derivative of benzene) with a bromine atom attached, and a diazaspiro nonanone group, which is a type of spirocyclic compound containing two nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one have been synthesized in good yield . The structures of these compounds were established based on IR, 1H, 13C NMR, and elemental analysis .Molecular Structure Analysis

The molecular structure of similar compounds like 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one has been studied using NMR spectroscopy . These compounds exist in a twin-chair conformation .Chemical Reactions Analysis

While specific reactions involving “3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one” are not available, similar compounds have been involved in various reactions. For instance, a chiral Mn(salen) complex exhibiting two lactam binding sites at two rigid 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one skeletons is capable of enantioselective sulfoxidation due to spatially remote substrate hydrogen bonding .Applications De Recherche Scientifique

Photochemical Epoxidation

- The compound 1,4-diazaspiro[4.4]nonane demonstrates stability under irradiation by a mercury lamp when dissolved in benzene. However, when irradiated in a methanol solution, it undergoes slow photochemical epoxidation. This phenomenon and the mechanism behind the photochemical epoxidation are discussed, providing insights into the reactivity and stability of related compounds under different conditions and light exposures (Schönberg, Singer, & Eckert, 1980).

Molecular Structures

- The molecular and crystalline structures of certain derivatives of 1,4-diazaspiro[4.4]nonane have been determined through X-ray analysis. This research elucidates the structural aspects and potential conformations of these derivatives, contributing to a deeper understanding of their physical and chemical properties (Silaichev et al., 2013).

Synthesis and Structural Analysis

- The regioselective synthesis of certain diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives has been achieved, showcasing the versatility of these compounds in chemical synthesis. The study also includes molecular mechanics energy minimization techniques and related structural parameters, highlighting the importance of computational methods in understanding and predicting the behavior of these molecules (Farag, Elkholy, & Ali, 2008).

Orientations Futures

The future research directions could involve further exploration of the synthesis methods, structural analysis, and potential applications of “3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one” and similar compounds. This could include investigating their potential biological activities and applications in medicinal chemistry .

Propriétés

IUPAC Name |

2-(3-bromophenyl)-1,4-diazaspiro[4.4]nonan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O/c14-10-5-3-4-9(8-10)11-12(17)16-13(15-11)6-1-2-7-13/h3-5,8,11,15H,1-2,6-7H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOFRKQRROOKSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)NC(C(=O)N2)C3=CC(=CC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Azatricyclo[3.3.1.0~2,4~]nonane](/img/structure/B596092.png)

![1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone](/img/structure/B596093.png)

![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine](/img/structure/B596099.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine](/img/structure/B596101.png)

![2-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B596108.png)